N,N-dicyclohexyl-1-(difluoromethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N,N-dicyclohexyl-1-(difluoromethyl)-1H-pyrazole-3-carboxamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and carboxamide groups, along with two cyclohexyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dicyclohexyl-1-(difluoromethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with difluoromethyl ketones, followed by the introduction of carboxamide functionality. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: N,N-dicyclohexyl-1-(difluoromethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the pyrazole ring, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
N,N-dicyclohexyl-1-(difluoromethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-1-(difluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The difluoromethyl group and the pyrazole ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N,N-dicyclohexyl-1,1-dimethylsilanediamine
- N,N-dicyclohexylmethylamine
- N,N-dicyclohexyl-1,4-benzenediamine
Comparison: N,N-dicyclohexyl-1-(difluoromethyl)-1H-pyrazole-3-carboxamide stands out due to the presence of the difluoromethyl group and the pyrazole ring, which confer unique chemical and biological properties
Properties
Molecular Formula |
C17H25F2N3O |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N,N-dicyclohexyl-1-(difluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H25F2N3O/c18-17(19)21-12-11-15(20-21)16(23)22(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h11-14,17H,1-10H2 |
InChI Key |
FKJTXVZHSITLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NN(C=C3)C(F)F |
Origin of Product |
United States |
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